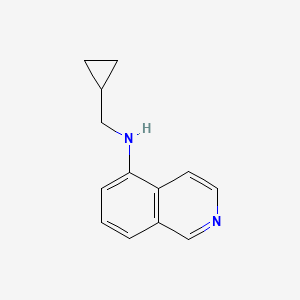
N-(cyclopropylmethyl)isoquinolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)isoquinolin-5-amine is a chemical compound with the molecular formula C13H14N2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)isoquinolin-5-amine can be achieved through several methods. One common approach involves the cyclization of beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride, a method initially reported by Swiss chemists Ame Pictet and Theodor Spengler .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process may include the use of metal catalysts or catalyst-free processes in water to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
N-(cyclopropylmethyl)isoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride for cyclization, metal catalysts such as copper or ruthenium for catalysis, and various oxidizing or reducing agents depending on the desired reaction .
Major Products Formed
The major products formed from these reactions include various isoquinoline derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylmethyl)isoquinolin-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(cyclopropylmethyl)isoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(cyclopropylmethyl)isoquinolin-5-amine include other isoquinoline derivatives such as:
Berberine: Known for its broad-spectrum anticancer activity.
Papaverine: Used as a vasodilator in medical applications.
Tetrahydroisoquinoline: Studied for its potential therapeutic properties.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its cyclopropylmethyl group and isoquinoline backbone make it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C13H14N2 |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
N-(cyclopropylmethyl)isoquinolin-5-amine |
InChI |
InChI=1S/C13H14N2/c1-2-11-9-14-7-6-12(11)13(3-1)15-8-10-4-5-10/h1-3,6-7,9-10,15H,4-5,8H2 |
InChI-Schlüssel |
NDUCTLVOGOHUHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CNC2=CC=CC3=C2C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl N-[1-(N'-aminocarbamimidoyl)pyrrolidin-3-yl]carbamate](/img/structure/B13307356.png)

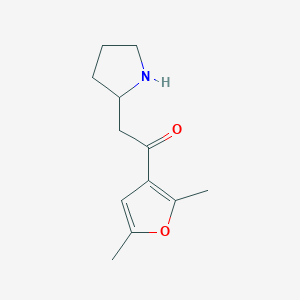

![Butyl[(2,6-dimethylphenyl)methyl]amine](/img/structure/B13307397.png)
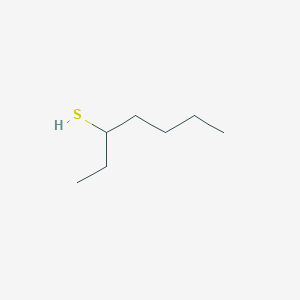

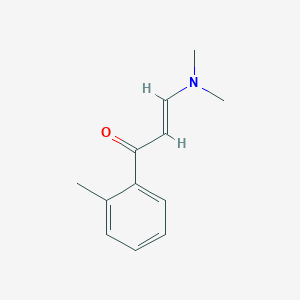
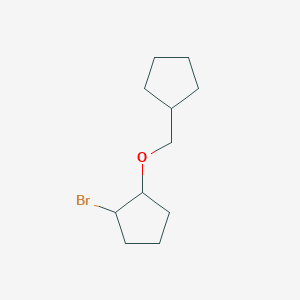

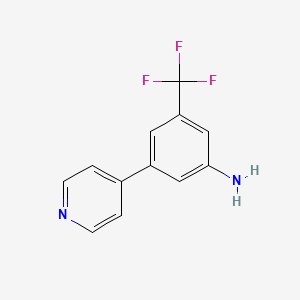
![(1-Methoxybutan-2-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13307431.png)
![1-Fluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-2-ol](/img/structure/B13307433.png)
